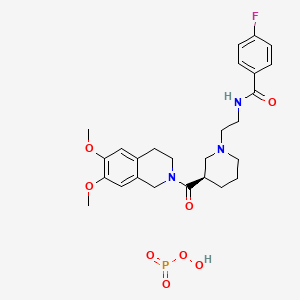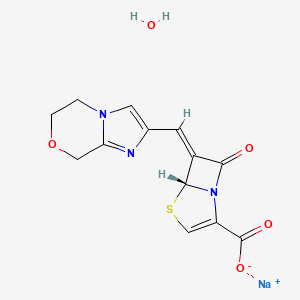
BLI-489 hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BLI-489 hydrate is a penem β-lactamase inhibitor that exhibits activity against class A, class C, and some class D β-lactamases . This compound is particularly significant in the field of antimicrobial research due to its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BLI-489 hydrate involves the formation of a penem core structure, which is achieved through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥98% .
Analyse Des Réactions Chimiques
Types of Reactions: BLI-489 hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified β-lactamase inhibitory activity .
Applications De Recherche Scientifique
BLI-489 hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
BLI-489 hydrate exerts its effects by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics. The compound binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Clavulanic Acid: Another β-lactamase inhibitor that is commonly used in combination with β-lactam antibiotics.
Sulbactam: A β-lactamase inhibitor used to enhance the efficacy of β-lactam antibiotics.
Tazobactam: Similar to BLI-489 hydrate, it inhibits a broad range of β-lactamases.
Uniqueness of this compound: this compound is unique due to its broad-spectrum activity against class A, class C, and some class D β-lactamases. This broad-spectrum activity makes it a valuable tool in combating antibiotic resistance .
Propriétés
Formule moléculaire |
C13H12N3NaO5S |
|---|---|
Poids moléculaire |
345.31 g/mol |
Nom IUPAC |
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate |
InChI |
InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1 |
Clé InChI |
FOAVDIXLMXLMAH-UVEQJXRBSA-M |
SMILES isomérique |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
SMILES canonique |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)


![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
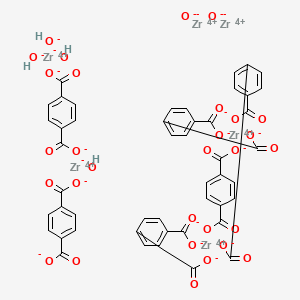
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
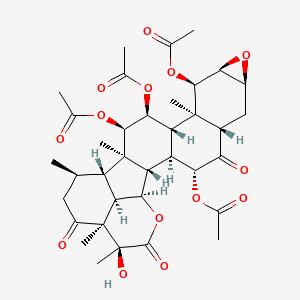
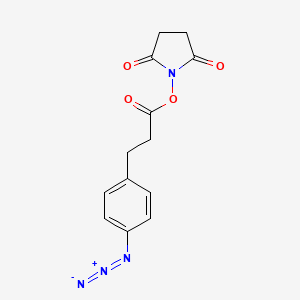
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)
![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)


![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
